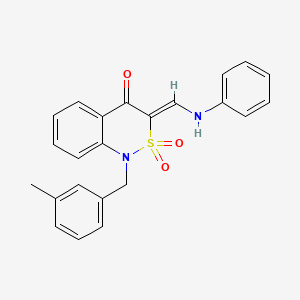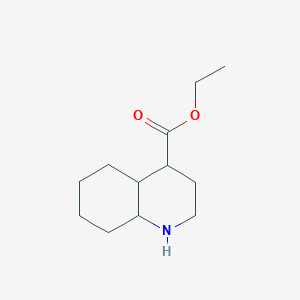![molecular formula C16H16ClN3O3S B2805863 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide CAS No. 2034456-99-8](/img/structure/B2805863.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide is a synthetic compound characterized by its complex structure. This compound is notable for its applications in various fields such as chemistry, biology, medicine, and industry due to its unique chemical properties and versatility in reactions.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide typically involves multi-step reactions:
Starting with the formation of the benzo[f][1,4]oxazepine core, which is achieved through cyclization of the appropriate precursor molecules under controlled conditions.
The thiazole and carboxamide moieties are then incorporated through subsequent reactions, often involving condensation and cyclization steps.
Final purification and crystallization yield the desired compound with high purity.
Industrial production methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. Automation and process optimization help in reducing the reaction time and improving the efficiency of the overall production.
Analyse Chemischer Reaktionen
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, using oxidizing agents such as hydrogen peroxide or organic peroxides.
Reduction: Reduction reactions may occur at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions are common, especially at the chlorine atom, where nucleophiles can replace the chlorine to form new derivatives.
Common reagents and conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major products formed from these reactions:
Oxidation leads to thiazole N-oxides.
Reduction yields alcohol derivatives.
Substitution results in a variety of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has broad scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in creating new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The compound's mechanism of action involves interactions at the molecular level with specific targets:
Molecular targets: Enzymes, receptors, and DNA.
Pathways involved: The compound can inhibit enzyme activity, bind to receptors to modulate their function, or intercalate with DNA to disrupt replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide stands out due to its unique structure which imparts distinct reactivity and biological activity.
Similar compounds include:
Benzodiazepines: Differ in the core structure and functional groups.
Thiazole derivatives: Share the thiazole moiety but differ in other structural aspects.
Carboxamide compounds: Varied by the attached groups to the carboxamide moiety.
Each of these compounds has its unique properties, but the compound in focus combines the structural elements that lead to versatile reactivity and broad applications in various scientific fields.
Eigenschaften
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-19-13(9-24-10)16(22)18-4-5-20-7-11-6-12(17)2-3-14(11)23-8-15(20)21/h2-3,6,9H,4-5,7-8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOUMPVEIRTZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(3,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2805780.png)

![4-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2805782.png)
![3-benzyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805785.png)
![6-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2805789.png)


![4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805794.png)
![Octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2805795.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2805797.png)


![8-(2-chloroethyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805803.png)
